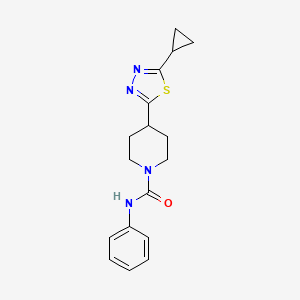

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Description

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position. This thiadiazole ring is linked to a piperidine moiety, which is further functionalized with an N-phenyl carboxamide group. The cyclopropyl substituent on the thiadiazole ring likely enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and target engagement in medicinal chemistry applications.

Properties

IUPAC Name |

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXKNLUSDMBUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole.

Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiadiazole intermediate with piperidine in the presence of a suitable catalyst.

Carboxamide Formation: The final step involves the reaction of the piperidine-thiadiazole intermediate with phenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

- Acute Promyelocytic Leukemia HL-60 Cells : Another derivative showed an IC50 of 9.6 µM while down-regulating key survival proteins .

These findings suggest that the integration of thiadiazole with piperidine enhances the anticancer activity of the resulting compounds.

In Vitro Studies

A study evaluated various derivatives of thiadiazole linked to piperazine and piperidine. The results indicated that modifications in substituents significantly affected their cytotoxicity:

- Compound 4i : Substituting the phenyl piperazine moiety with a benzyl piperidine moiety resulted in the most potent antitumor compound with an IC50 value of 2.32 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that specific modifications on the thiadiazole scaffold could enhance biological activity:

- Positioning of Functional Groups : Shifting functional groups on the thiadiazole ring led to variations in potency against cancer cells .

Applications Beyond Oncology

While much of the research focuses on anticancer applications, there is potential for broader therapeutic uses:

- Antimicrobial Activity : Similar compounds have shown promise against various bacterial and fungal strains.

- Neurological Disorders : The piperidine structure may also provide neuroprotective effects, warranting further investigation.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Interact with Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Modulate Gene Expression: Affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:

Key Observations

- Thiadiazole Core Modifications: The cyclopropyl group in the target compound (vs. The N-phenyl carboxamide group (target compound) contrasts with the benzamide in ’s derivatives. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity in enzyme inhibition contexts .

Biological Activity Trends :

- highlights that piperidine-ethylthio -linked thiadiazoles (e.g., 7a-7l) show acetylcholinesterase inhibitory activity (IC₅₀ values: 0.8–4.2 µM), suggesting that the piperidine moiety plays a critical role in binding to neurological targets .

- In contrast, tetrazolyl-arylurea compounds () exhibit plant growth regulation, emphasizing that biological activity is highly substituent-dependent .

Metabolic Stability :

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a derivative of thiadiazole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.43 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a phenyl group, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O2S |

| Molecular Weight | 376.43 g/mol |

| InChIKey | JUUIIYXORLGZHF-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives containing the thiadiazole ring have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. In particular, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating effective cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and transcription.

- Receptor Modulation : It potentially interacts with various receptors influencing signal transduction pathways associated with cancer cell growth and survival.

Case Studies

A recent study investigated the effects of this compound on melanoma cells. The results indicated that it not only inhibited cell proliferation but also induced significant levels of apoptosis compared to untreated controls. The study highlighted the compound's ability to modulate gene expression related to cell survival and apoptosis .

Q & A

Basic: What are the standard synthetic routes for 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Cyclization : Use of phosphorus oxychloride (POCl₃) to facilitate thiadiazole ring formation from precursors like carboxylic acids and thiosemicarbazides .

- Coupling Reactions : Piperidine and phenylcarboxamide moieties are introduced through nucleophilic substitution or amide bond formation under reflux conditions (e.g., in DMF or ethanol) .

- Purification : Techniques such as column chromatography or recrystallization from DMSO/water mixtures are employed to isolate intermediates and final products .

Key challenges include optimizing reaction time, temperature, and stoichiometry to maximize yield (typically 50–70%) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., cyclopropyl, thiadiazole) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) stretches in the carboxamide group .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between thiadiazole and piperidine rings .

Basic: What preliminary biological assays are recommended for activity screening?

Methodological Answer:

Initial screening often includes:

- Enzyme Inhibition Assays : For example, testing against D1 protease using fluorescence-based assays to measure IC₅₀ values .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Controls should include structurally similar analogs to assess structure-activity relationships (SAR) .

Advanced: How can low synthetic yields in cyclization steps be addressed?

Methodological Answer:

Yield optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Lewis acids like ZnCl₂ may accelerate thiadiazole formation .

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, enabling timely termination to avoid byproducts .

Post-reaction quenching with ammonia (pH 8–9) improves precipitation of pure products .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to identify critical pharmacophores .

- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations to targets like D1 protease .

Meta-analysis of SAR data across studies is recommended .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Virtual Screening : Molecular docking (e.g., AutoDock Vina) identifies potential targets like enzymes or receptors by fitting the compound into active sites .

- Pharmacophore Modeling : Highlights essential features (e.g., hydrogen-bond acceptors on the thiadiazole ring) for activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications .

Advanced: What are the challenges in isolating reactive intermediates?

Methodological Answer:

- Instability : Thiadiazole intermediates may decompose under acidic conditions; use neutral buffers during extraction .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns separates closely eluting species .

- Spectroscopic Trapping : Low-temperature NMR (−40°C) stabilizes transient intermediates for characterization .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Pull-Down Assays : Biotinylated derivatives of the compound isolate target proteins from lysates .

- Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of bound targets via western blot .

- CRISPR Knockout : Gene-edited cell lines lacking the putative target (e.g., D1 protease) confirm activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.